molecular formula C27H27FN4O2S B2451383 N-[1-(4-fluorophenyl)ethyl]-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1242876-33-0

N-[1-(4-fluorophenyl)ethyl]-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No.: B2451383
CAS No.: 1242876-33-0
M. Wt: 490.6
InChI Key: DUWQJGVWIFFCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-fluorophenyl)ethyl]-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C27H27FN4O2S and its molecular weight is 490.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN4O2S/c1-16-4-3-5-20(14-16)22-15-35-24-23(22)30-27(31-26(24)34)32-12-10-19(11-13-32)25(33)29-17(2)18-6-8-21(28)9-7-18/h3-9,14-15,17,19H,10-13H2,1-2H3,(H,29,33)(H,30,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWQJGVWIFFCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NC(C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(4-fluorophenyl)ethyl]-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine backbone linked to a thieno[3,2-d]pyrimidine structure, with substitutions that enhance its biological activity. The presence of fluorinated and methylated aromatic rings contributes to its unique pharmacological properties.

Property Value
Molecular FormulaC22H24F N3O2
Molecular Weight377.44 g/mol
CAS Number374898-01-8

Biological Activity

The biological activity of this compound has been investigated through various studies. Here are some notable findings:

  • Antimicrobial Properties : Compounds similar to this compound have exhibited antimicrobial properties. For instance, derivatives of thieno[3,2-d]pyrimidine have shown effectiveness against various bacterial strains.
  • Cytotoxicity Against Cancer Cells : The compound's structural analogs have demonstrated cytotoxic effects on cancer cell lines. Research indicates that specific substitutions on the thieno[3,2-d]pyrimidine core can enhance anticancer activity.
  • Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on enzymes such as autotaxin (ATX), which plays a role in cancer metastasis. Inhibitory assays showed promising results with certain derivatives demonstrating IC50 values comparable to established inhibitors .

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of related thieno[3,2-d]pyrimidine derivatives. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity.

Cancer Cell Line Testing

In another investigation focusing on cytotoxicity, several derivatives were synthesized and tested against human cancer cell lines. The results showed that specific modifications to the piperidine and thieno[3,2-d]pyrimidine moieties resulted in enhanced cytotoxic effects, suggesting a potential therapeutic application in oncology.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Condensation Reactions : Utilizing piperidine and thieno[3,2-d]pyrimidine precursors.
  • Substitution Reactions : Introducing fluorinated and methylated groups through electrophilic aromatic substitution.

Preparation Methods

Cyclocondensation of Thiophene Derivatives

The most widely adopted route involves cyclocondensation of 3-aminothiophene-2-carboxylates with urea derivatives under acidic conditions. For the 7-(3-methylphenyl) variant:

  • 3-Amino-5-(3-methylphenyl)thiophene-2-carboxylate is prepared via Gewald reaction using 3-methylbenzaldehyde, cyanoacetate, and sulfur.
  • Ring closure with trichloroacetyl isocyanate yields the 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine scaffold.

Representative Conditions :

Step Reagents Temperature Yield
Gewald reaction 3-Methylbenzaldehyde, ethyl cyanoacetate, sulfur, morpholine 80°C, 6 hr 68%
Cyclocondensation Trichloroacetyl isocyanate, DCM 0°C → RT, 12 hr 72%

Functionalization of the Piperidine Ring

Synthesis of Piperidine-4-Carboxylic Acid Derivatives

The piperidine fragment is synthesized via asymmetric hydrogenation of Δ1-piperideine-4-carboxylates using chiral catalysts. Critical steps include:

  • Boc protection of the amine to prevent side reactions during subsequent steps.
  • Fluorine introduction via electrophilic fluorination with Selectfluor® at the 3-position.

Example Protocol :

  • Substrate : 1-Boc-3-fluoropiperidine-4-carboxylic acid (ee >95%)
  • Catalyst : Pd/C (10% w/w) under H₂ (1 atm)
  • Yield : 93%

Coupling Reactions for Molecular Assembly

Amide Bond Formation

The piperidine-4-carboxylic acid is activated as a mixed anhydride using isobutyl chloroformate before coupling with 1-(4-fluorophenyl)ethylamine:

Optimized Conditions :

  • Activation : Isobutyl chloroformate, N-methylmorpholine, THF, -15°C
  • Coupling : 1-(4-Fluorophenyl)ethylamine, 0°C → RT, 4 hr
  • Yield : 85%

Nucleophilic Aromatic Substitution

The C2-chloride in the thieno[3,2-d]pyrimidinone undergoes displacement with the piperidine amine:

Parameter Value
Solvent DMF
Base DIPEA
Temperature 80°C
Time 8 hr
Yield 78%

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Comparison of Key Steps

Step Method A Yield Method B Yield Key Advantage
Thieno[3,2-d]pyrimidinone formation 72% 68% Higher purity via Method A
Piperidine functionalization 93% 88% Superior stereocontrol in Method A
Final coupling 78% 72% Method A uses milder conditions

Method A (prioritizing Boc-protected intermediates) demonstrates superior yields and stereochemical fidelity compared to Method B (direct alkylation approaches).

Challenges and Optimization Strategies

Steric Hindrance in Coupling Reactions

The bulky 3-methylphenyl group at C7 necessitates:

  • High dilution conditions (0.1 M) to prevent dimerization
  • Microwave assistance (150°C, 30 min) accelerates sluggish displacements

Protecting Group Strategy

Comparative studies show:

  • Boc protection outperforms benzyl groups in preventing N-alkylation side products (≤5% vs. 18% impurities)
  • Sequential deprotection using TFA/CH₂Cl₂ (1:1) achieves >99% recovery of free amine

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic evaluation of reaction conditions, such as solvent selection (e.g., dichloromethane for improved solubility), stoichiometric ratios, and temperature control. For example, highlights the use of sodium hydroxide in dichloromethane to achieve 99% purity via sequential washing and recrystallization steps. Parallel purification methods, such as column chromatography or preparative HPLC, should be validated to isolate impurities like unreacted intermediates . Kinetic studies (e.g., monitoring by TLC or LC-MS) can identify rate-limiting steps, such as piperidine ring closure or fluorophenyl coupling .

Q. What analytical techniques are critical for validating the structural integrity of this compound?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Confirm substituent positions (e.g., 4-fluorophenyl vs. 3-methylphenyl groups) and piperidine-carboxamide connectivity.
  • HPLC-MS : Assess purity (>98%) and detect trace byproducts (e.g., dehalogenated or oxidized derivatives) .
  • X-ray crystallography (if crystals are obtainable): Resolve ambiguities in stereochemistry, such as the configuration of the 1-(4-fluorophenyl)ethyl moiety .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 risks) .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation hazards (H335).
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste contractors (P501) .

Q. How can in vitro pharmacological activity be evaluated for this compound?

  • Methodological Answer :
  • Enzyme Assays : Screen against target kinases (e.g., MET kinase) using fluorescence polarization or TR-FRET assays .
  • Cell-Based Assays : Use cancer cell lines (e.g., EBC-1 NSCLC) to assess antiproliferative effects via MTT or ATP-lite assays. Dose-response curves (IC₅₀) should account for serum protein binding (96.7–99% bound in plasma) .

Q. What structural features are critical for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Fluorophenyl Group : Modulate metabolic stability and target binding affinity. shows that substituents at the benzylic position (e.g., isopropyl) enhance T-type Ca²⁺ channel inhibition.
  • Thienopyrimidinone Core : Explore substitutions at the 7-position (3-methylphenyl) to balance solubility and potency .

Advanced Research Questions

Q. How do ADME properties influence the pharmacokinetic-pharmacodynamic (PK/PD) profile of this compound?

  • Methodological Answer :
  • Oral Bioavailability : Preclinical studies in rodents/monkeys show species-dependent bioavailability (11–88%) due to first-pass metabolism. Use cassette dosing with LC-MS/MS to measure plasma exposure .
  • Transporter Interactions : identifies MDR1/BCRP substrate behavior, requiring co-administration with inhibitors (e.g., elacridar) to improve CNS penetration .
  • Allometric Scaling : Predict human clearance (1.3–7.4 mL/min/kg) and volume of distribution (4.8–11 L/kg) using in vivo rodent/dog data .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • Solubility-Activity Trade-offs : While the compound may show nM-range activity in vitro, poor solubility (e.g., logP >4) can limit in vivo exposure. Use amorphous solid dispersions or lipid-based formulations to enhance dissolution .
  • Metabolic Stability : Incubate with liver microsomes to identify major metabolites (e.g., piperidine N-dealkylation) and design deuterated analogs to block oxidative hotspots .

Q. What strategies validate target engagement in disease models?

  • Methodological Answer :
  • Biomarker Analysis : In migraine models, measure calcitonin gene-related peptide (CGRP) levels in plasma via ELISA after compound administration .
  • PET Imaging : Develop radiolabeled analogs (e.g., ¹⁸F- or ¹¹C-tagged) to quantify receptor occupancy in brain tissues .

Q. How can metabolic instability in human hepatocytes be addressed during lead optimization?

  • Methodological Answer :
  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks. notes low CYP inhibition for GNE-A analogs .
  • Prodrug Design : Introduce ester or phosphate groups at the carboxamide moiety to enhance permeability and enable enzymatic activation in target tissues .

Q. What advanced analytical techniques resolve stereochemical uncertainties in derivatives?

  • Methodological Answer :
  • Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA) to assign configurations .
  • VCD/ROA Spectroscopy : Compare experimental vibrational circular dichroism with DFT-calculated spectra to confirm absolute stereochemistry .

Q. How can synergistic effects with existing therapies be systematically evaluated?

  • Methodological Answer :
  • Combinatorial Screening : Use high-throughput platforms (e.g., SynergyFinder) to test pairs with chemotherapeutics (e.g., paclitaxel) or kinase inhibitors. demonstrates enhanced antitumor activity in MET-amplified xenografts .
  • Mechanistic Studies : RNA-seq or phosphoproteomics can identify pathway crosstalk (e.g., MAPK/PI3K) underlying synergistic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.